molecular formula C14H22N2O2 B1316356 2-(3,4-Dimethoxy-phenyl)-2-pyrrolidin-1-yl-ethylamine CAS No. 889939-58-6

2-(3,4-Dimethoxy-phenyl)-2-pyrrolidin-1-yl-ethylamine

Cat. No.: B1316356
CAS No.: 889939-58-6
M. Wt: 250.34 g/mol
InChI Key: WQYZFTUTVPPVGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3,4-Dimethoxy-phenyl)-2-pyrrolidin-1-yl-ethylamine is a chemical compound that belongs to the class of phenethylamines It is structurally characterized by the presence of a pyrrolidine ring attached to a phenethylamine backbone, with methoxy groups at the 3 and 4 positions of the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Dimethoxy-phenyl)-2-pyrrolidin-1-yl-ethylamine typically involves multiple steps. One common method starts with the preparation of 3,4-dimethoxyphenylacetonitrile, which is then subjected to a series of reactions to introduce the pyrrolidine ring and the ethylamine side chain. The key steps include:

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. These methods focus on improving yield, reducing costs, and minimizing the use of hazardous reagents. For example, the use of phase-transfer catalysts and efficient extraction techniques can enhance the overall efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dimethoxy-phenyl)-2-pyrrolidin-1-yl-ethylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce amines or alcohols.

Mechanism of Action

The mechanism of action of 2-(3,4-Dimethoxy-phenyl)-2-pyrrolidin-1-yl-ethylamine involves its interaction with specific molecular targets and pathways. It is known to act as a beta-1 adrenoceptor antagonist, which means it binds to and blocks beta-1 adrenergic receptors. This action can lead to a decrease in heart rate and blood pressure, making it potentially useful in the treatment of conditions like hypertension and angina pectoris .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3,4-Dimethoxy-phenyl)-2-pyrrolidin-1-yl-ethylamine is unique due to the presence of the pyrrolidine ring, which imparts distinct pharmacological properties. This structural feature differentiates it from other phenethylamines and contributes to its specific interactions with biological targets.

Properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-2-pyrrolidin-1-ylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O2/c1-17-13-6-5-11(9-14(13)18-2)12(10-15)16-7-3-4-8-16/h5-6,9,12H,3-4,7-8,10,15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQYZFTUTVPPVGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(CN)N2CCCC2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201243835
Record name β-(3,4-Dimethoxyphenyl)-1-pyrrolidineethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201243835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

889939-58-6
Record name β-(3,4-Dimethoxyphenyl)-1-pyrrolidineethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=889939-58-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name β-(3,4-Dimethoxyphenyl)-1-pyrrolidineethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201243835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.